N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride

Catalog No.
S828566
CAS No.
1185296-85-8
M.F
C18H34Cl3N3O
M. Wt
414.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N...

CAS Number

1185296-85-8

Product Name

N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride

IUPAC Name

N-[[1-[(2-methoxyphenyl)methyl]piperidin-3-yl]methyl]-N',N'-dimethylethane-1,2-diamine;trihydrochloride

Molecular Formula

C18H34Cl3N3O

Molecular Weight

414.8 g/mol

InChI

InChI=1S/C18H31N3O.3ClH/c1-20(2)12-10-19-13-16-7-6-11-21(14-16)15-17-8-4-5-9-18(17)22-3;;;/h4-5,8-9,16,19H,6-7,10-15H2,1-3H3;3*1H

InChI Key

VAFRNACQOWJYRP-UHFFFAOYSA-N

SMILES

CN(C)CCNCC1CCCN(C1)CC2=CC=CC=C2OC.Cl.Cl.Cl

Canonical SMILES

CN(C)CCNCC1CCCN(C1)CC2=CC=CC=C2OC.Cl.Cl.Cl

Synthesis of Piperidine Derivatives

Scientific Field: Organic Chemistry and Drug Synthesis

Summary: Piperidine derivatives are crucial in the pharmaceutical industry, serving as building blocks for various drugs. The compound can be used to synthesize a wide range of piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones.

Methods: The synthesis involves intra- and intermolecular reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination. These reactions are facilitated by specific catalysts and conditions tailored to yield the desired piperidine derivative.

Results: The successful synthesis of these derivatives has been demonstrated, with the potential for application in over twenty classes of pharmaceuticals .

Development of Antimicrobial Agents

Scientific Field: Pharmacology and Medicinal Chemistry

Summary: The compound has been explored for its potential in creating new antimicrobial agents. Modifications of its structure could lead to the development of drugs with improved efficacy against resistant strains of bacteria.

Methods: The antimicrobial activity is assessed using methods like the agar well diffusion method, where the compound’s efficacy against specific bacterial strains is measured.

Results: Preliminary studies have shown that certain derivatives exhibit antibacterial effects against pathogens such as Staphylococcus aureus .

Alzheimer’s Disease Treatment

Scientific Field: Neuropharmacology

Summary: Derivatives of the compound have been identified as selective inhibitors of the enzyme acetylcholinesterase (AChE), which is a target for Alzheimer’s disease treatment.

Methods: The inhibitory activity is evaluated through biochemical assays that measure the interaction between the compound and AChE.

Results: Some derivatives have shown promising results in inhibiting AChE, suggesting potential therapeutic applications for Alzheimer’s disease .

Antipsychotic Drug Metabolites

Scientific Field: Psychopharmacology

Summary: The compound is a key intermediate in the synthesis of paliperidone, an antipsychotic drug. It is the primary active metabolite of risperidone, used in the treatment of schizophrenia.

Methods: Synthesis of paliperidone involves the transformation of the compound through various chemical reactions, ensuring the preservation of the piperidine structure.

Results: The compound’s role as an intermediate has been validated, and its use in the production of paliperidone is well-established .

Analgesic Drug Development

Scientific Field: Pain Management and Anesthesiology

Summary: Piperidine derivatives, including those derived from the compound, have been investigated for their analgesic properties.

Methods: The evaluation of analgesic activity is conducted through in vivo pain models, where the compound’s ability to alleviate pain is quantified.

Results: Some derivatives have demonstrated significant analgesic effects, indicating their potential use in pain management .

Synthesis of Isoxazole Derivatives

Scientific Field: Heterocyclic Chemistry

Summary: The compound can be utilized in the synthesis of isoxazole derivatives, which have diverse pharmacological activities, including anticonvulsant and anticancer properties.

Methods: The synthesis involves the reaction of the compound with appropriate precursors to form isoxazole rings.

Results: The formation of isoxazole derivatives has been achieved, expanding the compound’s applicability in medicinal chemistry .

Neuroprotective Agent Research

Scientific Field: Neurology and Neuroscience

Summary: Research has indicated that derivatives of the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Methods: The neuroprotective effects are evaluated through in vitro assays using neuronal cell cultures and in vivo models of neurodegeneration.

Results: Some derivatives have shown to protect neuronal cells from oxidative stress and apoptosis, suggesting their potential as neuroprotective agents .

Anti-Inflammatory Drug Development

Scientific Field: Immunopharmacology

Summary: The anti-inflammatory potential of the compound is being explored for the development of new anti-inflammatory drugs.

Methods: The anti-inflammatory activity is assessed using in vitro and in vivo models, such as the carrageenan-induced paw edema model in rodents.

Results: Preliminary results indicate that certain derivatives can significantly reduce inflammation markers, highlighting their potential as anti-inflammatory drugs .

Research in Anticancer Agents

Scientific Field: Oncology

Summary: The compound’s derivatives are being studied for their anticancer properties, with a focus on developing novel chemotherapeutic agents.

Methods: Anticancer activity is tested using cell viability assays, such as the MTT assay, on various cancer cell lines.

Results: Some derivatives have demonstrated cytotoxic effects on cancer cells, indicating their potential application in cancer therapy .

Modulation of Ion Channels

Scientific Field: Pharmacology and Biophysics

Summary: The compound is investigated for its ability to modulate ion channels, which is crucial for the development of drugs targeting cardiovascular and neurological disorders.

Methods: The modulation is studied using patch-clamp techniques to measure the compound’s effect on ion channel conductance and kinetics.

Results: Derivatives of the compound have shown to modulate ion channels, affecting the flow of ions across cellular membranes, which is significant for therapeutic applications .

Development of Diagnostic Agents

Scientific Field: Diagnostic Medicine

Summary: The compound is utilized in the development of diagnostic agents, particularly in imaging techniques such as PET scans.

Methods: The compound is labeled with radioactive isotopes and used to trace biological pathways or identify disease markers in the body.

Results: The radiolabeled derivatives have been used successfully in preclinical studies to image specific targets within biological systems .

N'-{[1-(2-Methoxybenzyl)piperidin-3-yl]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride is a complex organic compound characterized by its unique molecular structure. Its molecular formula is C18H34Cl3N3OC_{18}H_{34}Cl_{3}N_{3}O and it has a CAS number of 1185296-85-8. This compound features a piperidine ring substituted with a methoxybenzyl group, contributing to its potential biological activity. The presence of three hydrochloride ions indicates that it is a salt, which can influence its solubility and stability in various environments .

The reactivity of N'-{[1-(2-Methoxybenzyl)piperidin-3-yl]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride can be attributed to the functional groups present in its structure. The amine groups can participate in nucleophilic substitution reactions, while the methoxy group may undergo electrophilic aromatic substitution. Additionally, the hydrochloride salt form suggests that it can engage in acid-base reactions, which can be significant in biological systems and pharmaceutical formulations .

Synthesis of N'-{[1-(2-Methoxybenzyl)piperidin-3-yl]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride typically involves multiple steps:

  • Formation of the Piperidine Derivative: Starting from commercially available piperidine compounds, a methoxybenzyl group is introduced through alkylation.
  • Amine Functionalization: The resulting intermediate is then treated with dimethylamine to introduce the dimethylamine functionality.
  • Salt Formation: Finally, the product is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

N'-{[1-(2-Methoxybenzyl)piperidin-3-yl]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride has potential applications in pharmaceutical research and development. It may serve as a lead compound for developing new treatments for neurological disorders due to its structural similarities with known psychoactive substances. Additionally, it could be utilized as a chemical probe in neuroscience research to investigate receptor interactions and signaling pathways .

Several compounds share structural similarities with N'-{[1-(2-Methoxybenzyl)piperidin-3-yl]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-(2-Methoxybenzyl)piperidinePiperidine ring with methoxybenzyl substitutionPotentially psychoactiveLacks dimethylamine moiety
N,N-DimethylpiperazinePiperazine structure with dimethyl groupsAnxiolytic propertiesLacks aromatic substitution
4-(2-Methoxyphenyl)piperidineSimilar piperidine frameworkAnalgesic effectsDifferent aromatic substitution

The unique combination of piperidine, methoxybenzyl group, and dimethylamine functionality in N'-{[1-(2-Methoxybenzyl)piperidin-3-yl]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride distinguishes it from these similar compounds, potentially leading to unique pharmacological profiles and applications .

Dates

Modify: 2023-08-16

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